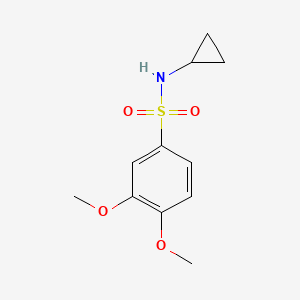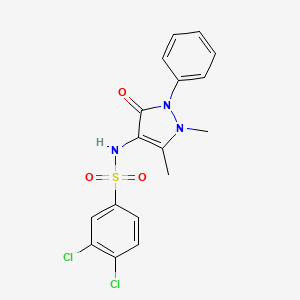
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide, also known as CM156, is a novel compound that has gained significant attention in recent years due to its potential use in scientific research. CM156 belongs to the class of compounds known as glycine transporter inhibitors and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide involves the inhibition of the glycine transporter, which leads to an increase in the levels of glycine in the brain. Glycine acts as an inhibitory neurotransmitter in the brain, and its activity is regulated by the glycine transporter. This compound has been found to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory. This compound has also been found to have anxiolytic effects, which can help reduce anxiety and stress levels. Additionally, this compound has been found to have antinociceptive effects, which can help reduce pain levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide in lab experiments is its high selectivity and potency. This compound has been found to have a high affinity for the glycine transporter, which makes it an ideal compound for studying the role of glycine in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide in scientific research. One area of research is the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Another area of research is the development of new compounds that are based on the structure of this compound, which can have improved selectivity and potency. Additionally, further research is needed to understand the long-term effects of this compound on the brain and its potential toxicity.
Méthodes De Synthèse
The synthesis of N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide involves a multi-step process that includes the preparation of various intermediates. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound. The synthesis method of this compound has been published in various scientific journals, and it is a well-established method.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide has been found to have various scientific research applications, including its potential use in the treatment of various neurological disorders. This compound has been shown to have a significant effect on the glycine transporter, which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of motor function, cognition, and memory. This compound has been found to enhance the activity of glycine receptors, which can lead to improved cognitive function and memory.
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(13-7-5-4-6-8-13)12-17(20)18-15-11-14(21-2)9-10-16(15)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHUNQPZXVGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)

![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)
![allyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5013249.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5013250.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5013262.png)
![N,N-bis[(4-methoxy-1-naphthyl)methyl]-2-phenylethanamine](/img/structure/B5013264.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5013267.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5013277.png)


